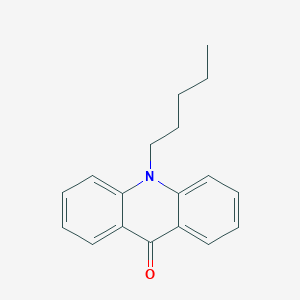

10-Pentyl-10H-acridin-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73302-52-0 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

10-pentylacridin-9-one |

InChI |

InChI=1S/C18H19NO/c1-2-3-8-13-19-16-11-6-4-9-14(16)18(20)15-10-5-7-12-17(15)19/h4-7,9-12H,2-3,8,13H2,1H3 |

InChI Key |

XYSQZPJSCLOQAT-UHFFFAOYSA-N |

SMILES |

CCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Pentyl 10h Acridin 9 One and Analogues

Classical Approaches to Acridin-9-one Core Synthesis

The foundational acridin-9-one structure can be assembled through several classical organic reactions. These methods focus on forming the central nitrogen-containing ring to create the characteristic tricyclic system.

Jourdan-Ullmann Condensation and Related Aryl Coupling Reactions

A primary and historically significant method for synthesizing the acridin-9-one core is the Jourdan-Ullmann condensation. mdpi.comrsc.orgumn.edu This reaction involves the coupling of an anthranilic acid derivative with an aryl halide, or vice versa. rsc.orgumn.edu Specifically, the reaction of 2-chlorobenzoic acid with an aniline (B41778), or an anthranilic acid with an aryl halide, in the presence of a copper catalyst, yields an N-phenylanthranilic acid intermediate. rsc.orgnih.govnih.gov Subsequent intramolecular cyclization of this intermediate, typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), leads to the formation of the acridin-9-one ring system. rsc.orgnih.govjuniperpublishers.com

The Ullmann condensation is a versatile method that allows for the synthesis of various substituted acridones by using appropriately substituted starting materials. rsc.orgnih.gov For instance, the reaction of 2-bromobenzoic acid with various aniline derivatives in the presence of potassium carbonate and copper has been used to produce a range of 2-arylamino benzoic acids, which are then cyclized to the corresponding acridone (B373769) derivatives. rsc.org

Modern variations of this coupling, such as the Buchwald-Hartwig amination, have also been employed to form the N-phenylanthranilic acid precursor under milder conditions. nih.gov

Heterocyclic Ring Formation via Cyclization Processes

Beyond the Jourdan-Ullmann reaction, other cyclization strategies are employed to construct the acridin-9-one scaffold. One such approach involves the acid-catalyzed cyclization of N-arylanthranilic acids or their corresponding amides. acs.org

Another method is the thermal self-condensation of N-phenyl anthranilic acid to produce acridone. juniperpublishers.com Additionally, multi-component reactions have been developed to build the acridone system in a more convergent manner. For example, a three-component reaction involving chalcones, anilines, and β-ketoesters, catalyzed by Ce(IV), followed by a microwave-assisted thermal cyclization, can produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. mdpi.comresearchgate.net These can then be aromatized to the fully unsaturated acridin-9-ones. mdpi.com

Oxidative Cyclizations for Acridin-9-one Scaffold Construction

Oxidative cyclization presents another important route to the acridin-9-one core. These methods typically involve the formation of a key C-N or C-C bond in the final ring-closing step under oxidative conditions.

One strategy involves the intramolecular oxidative C-H amination of 2-aminobenzophenones. This reaction can be achieved using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) in a transition-metal-free manner, providing a direct route to functionalized acridones. researchgate.net Another approach is the oxidative cyclization of o-arylamino benzophenones. mdpi.comresearchgate.net

Furthermore, iodine-promoted oxidative cyclizations have been described. For instance, a Heck coupling reaction between a substituted styryl and a quinolone moiety, followed by an iodine-promoted oxidative cyclization, can yield 2,3-diarylacridin-9-ones. mdpi.com Dehydrogenative cyclization of 2-(N-methyl-N-phenylamino)benzaldehydes catalyzed by Sc(OTf)3 offers an environmentally friendly and atom-efficient synthesis of N-methylacridones, where water is the only byproduct. nih.govacs.org

Strategies for N-10 Alkylation and Substitution

Once the acridin-9(10H)-one core is synthesized, the introduction of the pentyl group at the N-10 position is typically achieved through N-alkylation reactions.

Direct N-Alkylation of Acridin-9(10H)-ones

Direct N-alkylation is the most straightforward method for synthesizing 10-pentyl-10H-acridin-9-one. This involves treating the parent acridin-9(10H)-one with a suitable pentylating agent, such as pentyl bromide or pentyl iodide, in the presence of a base.

Commonly used bases include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695). rsc.orgnih.govjuniperpublishers.com For example, various N-alkylated acridones have been prepared by reacting the acridone with the appropriate alkyl bromides using K2CO3 in DMF at elevated temperatures, often with microwave assistance to accelerate the reaction. nih.gov The reaction of acridone derivatives with propargyl bromide using potassium tert-butoxide in DMSO at room temperature has also been reported to yield N-alkynyl acridones. rsc.org

Application of Phase-Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly alternative for the N-alkylation of acridones. researchgate.netptfarm.plfzgxjckxxb.com This method is particularly advantageous as it allows for the reaction between reactants in immiscible phases, often using aqueous solutions of bases like sodium hydroxide (B78521) (NaOH) with an organic phase containing the acridone and alkylating agent. researchgate.netptfarm.pl

A phase-transfer catalyst, typically a tetraalkylammonium salt such as tetrabutylammonium (B224687) bromide (TBAB) or benzyl (B1604629) triethyl ammonium (B1175870) chloride (BTEAC), facilitates the transfer of the deprotonated acridone anion from the aqueous or solid phase to the organic phase, where it reacts with the alkyl halide. researchgate.netptfarm.plfzgxjckxxb.com This technique has been shown to be effective for the N-alkylation of acridones with alkyl halides under mild conditions, often resulting in high yields. researchgate.net The use of TBAB is noted for being environmentally friendly, stable, and inexpensive. researchgate.net Microwave irradiation can also be combined with solvent-free PTC conditions to further enhance reaction rates. researchgate.net

Below is a table summarizing various N-alkylation reactions of acridin-9(10H)-one and its derivatives found in the literature.

| Acridone Substrate | Alkylating Agent | Base/Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| 2-Methylacridin-9(10H)-one | Various bromides | K2CO3 | DMF | 100 °C, Microwave | N-substituted-2-methylacridin-9(10H)-ones | 64-99% | nih.gov |

| Acridone derivatives | Propargyl bromide | Potassium tert-butoxide | DMSO | Room Temperature | 10-(prop-2-yn-1-yl)acridin-9-one derivatives | - | rsc.org |

| Acridone | Alkyl halides | 50% NaOH / TBAB | 2-Butanone | - | N-Alkylacridones | High | researchgate.net |

| Acridone | Ethyl 2-bromoacetate | - | - | - | Ethyl 2-(9-oxo-9,10-dihydro-10-acridyl)acetate | - | conicet.gov.ar |

One-Pot Synthetic Routes for N-Substituted Acridin-9-ones

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of N-substituted acridin-9-ones, minimizing waste and simplifying purification processes. These methods typically involve the condensation of readily available starting materials in a single reaction vessel.

A notable approach is the Hantzsch-type condensation, which can be adapted for acridone synthesis. For instance, a four-component reaction involving an aromatic aldehyde, a substituted aniline, and two equivalents of a 1,3-dicarbonyl compound like dimedone, can yield N-substituted acridine-1,8-diones. nih.gov The use of catalysts such as ceric ammonium nitrate (B79036) (CAN) under sonic conditions has been shown to be effective, providing a clean and energy-efficient pathway. nih.gov This method is advantageous as it can accommodate a range of substituted anilines and aldehydes, allowing for the generation of a diverse library of acridone derivatives. nih.gov

Another versatile one-pot method involves the reaction of cyclohexane-1,3-dione, arylglyoxals, and ammonium acetate (B1210297), catalyzed by alginic acid, a biodegradable polymer. researchgate.net This three-component reaction proceeds efficiently at room temperature or under reflux conditions in ethanol to produce 9-aroyl-hexahydroacridinediones. researchgate.net While this specific example yields N-H acridones, the principles can be extended to N-substituted analogues by replacing ammonium acetate with a primary amine.

The following table summarizes representative one-pot synthetic routes for acridone derivatives.

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehyde, Substituted aniline, Dimedone (2 equiv.) | Ceric Ammonium Nitrate (CAN), Sonication, 26°C | N-substituted-acridine-1,8-diones | nih.gov |

| Cyclohexane-1,3-dione, Arylglyoxal, Ammonium acetate | Alginic Acid, Ethanol, Room Temperature or Reflux | 9-Aroyl-hexahydroacridine-1,8-diones | researchgate.net |

| Sartalone, Substituted aldehyde, Liquor ammonia (B1221849) | Alkaline Polyethylene Glycol (PEG-400), Mild Heat | 9-Aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione | globalresearchonline.net |

Modern Synthetic Techniques and Reaction Optimization

To address the limitations of classical synthetic methods, such as harsh reaction conditions and long reaction times, modern techniques have been increasingly adopted for the synthesis of acridin-9-one derivatives.

Microwave-Assisted Organic Synthesis (MAOS) for Acridin-9-one Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of acridin-9-one derivatives has significantly benefited from this technology.

For example, the traditional Bernthsen acridine (B1665455) synthesis, which involves heating a diarylamine with a carboxylic acid and a dehydrating agent like zinc chloride, can require 20–40 hours of conventional heating. researchgate.net In contrast, the application of microwave irradiation can shorten the reaction time to as little as 5 minutes, while providing good to excellent yields (60–80%). researchgate.netresearchgate.net This rapid, solvent-free method is highly efficient for producing 9-substituted acridines. researchgate.net

Microwave assistance is also highly effective for one-pot syntheses. A solvent-free, one-pot method for synthesizing 1,2,3,4-tetrahydroacridin-9-one derivatives from anthranilic acid and various cyclohexanones has been developed using microwave irradiation, which overcomes the low yields and long reaction times associated with traditional heating methods. conicet.gov.ar Similarly, a three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization, affords 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. researchgate.netmdpi.com

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

| Bernthsen Acridine Synthesis | Diphenylamine, Carboxylic acid, ZnCl₂ | Microwave, 5 min | Reaction time reduced from 20-40h to 5 min, good yields | researchgate.net |

| One-pot Tetrahydroacridin-9-one Synthesis | Anthranilic acid, Cyclohexanone | Microwave, Solvent-free | Shorter reaction time, improved yield | conicet.gov.ar |

| Three-component Dihydroacridin-9-one Synthesis | Chalcone, Aniline, β-ketoester | Ce(IV) catalyst, then Microwave cyclization | Efficient C-C and C-N bond formation, single purification | researchgate.net |

| Hantzsch-type Condensation | Aromatic aldehyde, Aniline, Dimedone | Microwave irradiation | Overcomes limitations of conventional heating | nih.gov |

Sustainable Synthetic Approaches for Acridin-9-one Formation

Green chemistry principles are increasingly being integrated into the synthesis of acridin-9-ones to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions.

The use of water as a green solvent has been successfully demonstrated. In one method, acridine sulfonamide derivatives were prepared in high yields through a one-pot reaction of dimedone, an aminobenzenesulfonamide, and a benzaldehyde (B42025) derivative in water at room temperature, using sulfuric acid as an inexpensive and environmentally friendly catalyst. rsc.org

Polyethylene glycol (PEG-400) has also been employed as a green reaction medium. globalresearchonline.net Its negligible vapor pressure, recyclability, and ability to act as a phase-transfer catalyst make it an attractive alternative to volatile organic solvents. A one-pot condensation of sartolone, substituted aldehydes, and ammonia in alkaline PEG-400 at mild temperatures provides an efficient and eco-friendly route to acridine derivatives. globalresearchonline.net

Furthermore, the use of heterogeneous catalysts, such as copper-exchanged zeolite NaY, facilitates simple, solvent-free, one-pot syntheses of acridines with the advantages of easy catalyst recovery and reuse. researchgate.netresearchgate.net Sonication, as mentioned previously, is another energy-efficient technique that promotes reactions under mild conditions. nih.gov

Derivatization and Functionalization of the N-Alkyl Chain

The synthesis of this compound is typically achieved by the N-alkylation of the parent acridone. This is a common derivatization strategy to modulate the compound's physicochemical properties. The standard procedure involves treating acridone with an appropriate alkylating agent, such as 1-bromopentane, in the presence of a base. conicet.gov.ar Bases like sodium hydride or potassium tert-butoxide are often used in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to deprotonate the acridone nitrogen, generating an acridone anion that then acts as a nucleophile. rsc.orgconicet.gov.ar

Once the N-alkyl chain is installed, it can serve as a handle for further functionalization. For example, an N-alkyl chain terminating in a reactive group, such as a propargyl group, can be introduced. Mohammadi-Khanaposhtani et al. synthesized 10-(prop-2-yn-1-yl)acridin-9-one derivatives by reacting acridones with propargyl bromide. rsc.org The terminal alkyne on the N-substituent is highly versatile and can undergo subsequent reactions, such as copper-catalyzed azide-alkyne cycloaddition (Click chemistry), to attach more complex moieties like triazoles. rsc.org This highlights a powerful strategy for creating elaborate acridone-based molecules by first installing a simple, reactive N-alkyl chain and then using it as a point of attachment for further diversification. rsc.org

This two-step approach—N-alkylation followed by functionalization of the alkyl chain—provides a modular and flexible route to a wide array of complex acridone derivatives that would be difficult to access directly.

Spectroscopic Characterization and Structural Elucidation of 10 Pentyl 10h Acridin 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 10-Pentyl-10H-acridin-9-one, providing detailed information about the hydrogen and carbon atomic environments and their connectivity.

Proton NMR (¹H NMR) for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pentyl chain and the acridone (B373769) aromatic scaffold.

The aliphatic region will display signals for the five-carbon chain attached to the nitrogen atom. The methylene (B1212753) group protons adjacent to the nitrogen (N-CH₂) are anticipated to be the most deshielded of the aliphatic chain due to the inductive effect of the nitrogen atom, likely appearing as a triplet in the range of 4.0-4.5 ppm. conductscience.comlibretexts.org The subsequent methylene groups along the chain (positions 2', 3', and 4') will show complex multiplets, progressively shifting upfield (to lower ppm values) as their distance from the nitrogen atom increases. The terminal methyl group (CH₃) of the pentyl chain is expected to appear as a triplet at the most upfield position, typically around 0.9 ppm. mdpi.comorgchemboulder.com

The aromatic region of the spectrum is characterized by signals from the eight protons of the acridone core. Due to the influence of the carbonyl group and the nitrogen atom, these protons are deshielded and resonate at lower fields, generally between 7.0 and 8.5 ppm. The proton at position 8 (H-8), being peri to the carbonyl group, is expected to be the most deshielded, appearing as a doublet of doublets. The protons H-1, H-4, and H-5 are also significantly deshielded. The signals for the aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with their neighbors. ptfarm.pllibretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1, H-8 | ~8.3 - 8.5 | dd |

| H-4, H-5 | ~8.0 - 8.2 | d |

| H-2, H-7 | ~7.7 - 7.9 | t |

| H-3, H-6 | ~7.2 - 7.4 | t |

| N-CH₂ (H-1') | ~4.2 - 4.4 | t |

| -(CH₂)₃- (H-2', H-3', H-4') | ~1.3 - 1.9 | m |

| -CH₃ (H-5') | ~0.9 | t |

| dd = doublet of doublets, d = doublet, t = triplet, m = multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pentyl chain.

The carbonyl carbon (C=O) at position 9 is the most deshielded carbon and is expected to have a chemical shift in the range of 175-180 ppm. ias.ac.innmrdb.org The aromatic region will show signals for the 12 carbons of the acridone ring system. The carbons directly attached to the nitrogen (C-4a, C-10a) and those adjacent to the carbonyl group (C-8a, C-9a) will have characteristic chemical shifts influenced by these heteroatoms. nih.gov The remaining aromatic carbons will appear in the typical range of 115-145 ppm. oregonstate.edulibretexts.org

The five carbons of the pentyl group will resonate in the aliphatic region of the spectrum. The carbon directly bonded to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic carbons, with a predicted chemical shift around 45-50 ppm. The other methylene carbons will appear at higher fields, and the terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm. orgchemboulder.comncssm.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-9) | ~177 |

| Aromatic Carbons | ~115 - 143 |

| N-CH₂ (C-1') | ~47 |

| -CH₂- (C-2') | ~29 |

| -CH₂- (C-3') | ~27 |

| -CH₂- (C-4') | ~22 |

| -CH₃ (C-5') | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional NMR experiments are employed. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would show correlations between adjacent protons in the pentyl chain (e.g., H-1' with H-2', H-2' with H-3', etc.) and between adjacent aromatic protons (e.g., H-1 with H-2, H-2 with H-3, etc.). libretexts.org This is crucial for tracing the connectivity within the aliphatic chain and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbons in the pentyl chain and the protonated carbons of the acridone core. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show correlations between the N-CH₂ protons of the pentyl chain and the H-1 and H-8 protons of the acridone ring, providing information about the conformation around the N-C bond.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

A strong and prominent absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1630-1610 cm⁻¹. photochemcad.com The exact position is influenced by the conjugation with the aromatic system. The spectrum would also feature multiple bands in the 3100-3000 cm⁻¹ region, characteristic of aromatic C-H stretching vibrations. The aliphatic C-H stretching vibrations of the pentyl group will appear as sharp bands in the 2960-2850 cm⁻¹ range. msu.edu The C-N stretching vibration of the tertiary amine within the heterocyclic ring is expected to absorb in the 1350-1250 cm⁻¹ region. msu.edu Additionally, various C=C stretching vibrations from the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=O Stretch (Ketone) | 1630 - 1610 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

Raman Spectroscopy for Molecular Vibrational Analysis (if applicable)

Electronic Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of a molecule. By examining the absorption and emission of light, we can understand the nature of the electronic transitions within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of acridone and its derivatives is characterized by distinct bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The core chromophore is the acridone tricycle, a rigid and planar system that gives rise to its characteristic spectral features.

The introduction of an N-alkyl substituent, such as the pentyl group in this compound, is generally not expected to cause a dramatic shift in the main absorption bands compared to the parent acridone. However, subtle solvatochromic effects and minor shifts in the absorption maxima can be observed depending on the solvent polarity. For instance, N-methylated acridone in hexane (B92381) exhibits an absorption peak at 393 nm. rsc.org The primary absorption bands of acridone derivatives are typically observed in the 350-450 nm range, which are characteristic of the π-electron energy levels of the acridone ring. mdpi.comresearchgate.net

The UV-Vis absorption data for the parent compound, acridone, in ethanol (B145695) shows a strong absorption maximum at 249 nm. photochemcad.com It is anticipated that this compound would display a similar absorption profile, with the long-wavelength absorption bands being of particular interest for understanding its electronic behavior.

Table 1: Representative UV-Vis Absorption Data for Acridone Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| Acridone | Ethanol | 249 | 99,900 M-1cm-1 | photochemcad.com |

| N-Methyl Acridone | Hexane | 393 | Not Reported | rsc.org |

| 2,7-bisthienyl-acridone | Not Specified | 425 | Not Reported | rsc.org |

This table presents data for related compounds to illustrate the expected UV-Vis absorption characteristics of this compound.

Steady-State and Time-Resolved Fluorescence Spectroscopy: Quantum Yields and Excited State Dynamics

Acridone and its N-alkyl derivatives are known for their fluorescent properties. Upon excitation at an appropriate wavelength, these molecules emit light as they relax from an excited electronic state to the ground state. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the emission process.

For the parent acridone in ethanol, a fluorescence quantum yield of 0.42 has been reported. photochemcad.com The introduction of an N-alkyl chain like the pentyl group is not expected to significantly alter the quantum yield unless it introduces new non-radiative decay pathways. The fluorescence emission of N-methylated acridone is observed at 410 nm. rsc.org The fluorescence spectra of acridone derivatives can be sensitive to the solvent environment, exhibiting solvatochromism, which indicates a change in the dipole moment upon excitation. rsc.org

Time-resolved fluorescence spectroscopy can provide information about the lifetime of the excited state (τF). These measurements are crucial for understanding the dynamics of the excited state processes, including radiative and non-radiative decay rates. While specific time-resolved data for this compound is not available, studies on related compounds provide a basis for what to expect.

Table 2: Representative Fluorescence Data for Acridone Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Acridone | Ethanol | Not Reported | Not Reported | 0.42 | photochemcad.com |

| N-Methyl Acridone | Hexane | Not Reported | 410 | Not Reported | rsc.org |

| Acridone Derivative 4a | Hexane | Not Reported | 454 | Not Reported | rsc.org |

This table presents data for related compounds to illustrate the expected fluorescence properties of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C18H19NO), the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would serve as a definitive confirmation of the compound's elemental composition. While a specific HRMS result for this compound is not cited, it is a standard characterization technique for newly synthesized molecules. rsc.org

Fragmentation Pattern Analysis via Electron Ionization (EI) and Electrospray Ionization (ESI)

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. The resulting mass spectra show the molecular ion peak and various fragment ions, which provide structural information.

The mass spectra of acridones are typically characterized by a prominent molecular ion peak. researchgate.net The fragmentation patterns are dependent on the nature and position of the substituents. For N-alkyl acridones, a common fragmentation pathway involves the cleavage of the alkyl chain. For this compound, one would expect to see a molecular ion peak at m/z corresponding to its molecular weight. Key fragmentation would likely involve the loss of the pentyl group or parts of it. For example, the loss of a butyl radical (C4H9•) via a McLafferty-type rearrangement is a plausible fragmentation pathway for N-alkyl chains.

ESI-MS data for an N-alkylated acridone with a propyl chain shows a molecular ion peak, confirming the successful alkylation. derpharmachemica.com A detailed study of the mass spectra of 34 different acridones revealed that the fragmentation patterns are highly dependent on the substituents, making mass spectrometry a useful tool for structure determination in this class of compounds. researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a crystal structure for this compound is not available in the searched literature, the structures of several other N-substituted acridone derivatives have been determined. researchgate.netresearchgate.netconicet.gov.ar These studies reveal that the acridone core is essentially planar. The N-substituent will adopt a specific conformation relative to the acridone ring system to minimize steric hindrance.

The crystal packing of acridone derivatives is often governed by intermolecular interactions such as π-π stacking between the aromatic rings and van der Waals forces. In the case of this compound, the flexible pentyl chain would likely influence the crystal packing, potentially leading to different polymorphic forms.

Chemical Reactivity and Transformation Pathways of 10 Pentyl 10h Acridin 9 One

Reactivity of the Acridin-9-one Tricyclic Core

The acridone (B373769) tricycle is a robust aromatic system. The nitrogen atom at position 10 and the carbonyl group at position 9 significantly influence the electron distribution across the rings, directing the outcomes of substitution reactions.

The acridone nucleus can undergo both electrophilic and nucleophilic substitution, although its reactivity is modulated compared to simpler aromatic systems. byjus.comebsco.com The electron-withdrawing nature of the C=O group deactivates the rings towards electrophilic attack, while also making certain positions susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: Electrophilic substitution on the acridone core, such as nitration, generally requires forcing conditions. The introduction of a nitro group can be achieved via electrophilic aromatic substitution using nitrating agents. smolecule.com The directing effects of the existing substituents on the acridone ring, along with steric factors, determine the regioselectivity of the reaction. smolecule.com

Nucleophilic Aromatic Substitution: The acridone core is generally more susceptible to nucleophilic substitution reactions. smolecule.com For instance, functional groups like halogens or nitro groups on the acridone ring can be displaced by nucleophiles. smolecule.commcgill.ca This type of reaction is a common strategy for introducing further functionality onto the heterocyclic scaffold. smolecule.com In acridine (B1665455), nucleophilic attack is favored at the 9-position; however, in acridin-9-one, this position is occupied by a carbonyl group, altering the reactivity profile. cutm.ac.in Nucleophilic substitution on the acridone core often requires activation by electron-withdrawing groups and may proceed under basic conditions in polar aprotic solvents like DMF. smolecule.com

Table 1: Representative Substitution Reactions on the Acridone Core

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Nitration | Nitrating Agents | Nitro-substituted acridone | smolecule.com |

| Thioether Formation | Phenylthiol derivatives / Base / DMF | Phenylthio-substituted acridone | smolecule.com |

| Nucleophilic Displacement | Amines / Heat | Amino-substituted acridone | arabjchem.org |

The acridone system can be manipulated at two primary oxidation levels: reduction to the corresponding acridan or acridine, and oxidation.

Reduction: The carbonyl group of the acridone system is the primary site of reduction. Treatment with strong reducing agents like zinc dust can lead to the formation of the corresponding acridine. ijddr.in Milder reducing agents can be used to selectively reduce the carbonyl to a hydroxyl group or to form the 9,10-dihydroacridine (B10567) (acridan) structure. ijddr.in For example, nitroacridones can be reduced to the corresponding amino-acridones using reagents like tin and hydrochloric acid, leaving the acridone carbonyl intact. ijddr.in

Oxidation: The acridone system is relatively stable towards oxidation. ijddr.in However, under strong oxidizing conditions, such as with chromic acid, oxidative coupling can occur to form products like 10,10′-biacridonyl. ijddr.in The nitrogen atom can be oxidized in the presence of peracids to form an acridone-N-oxide, though this is more characteristic of acridines. cutm.ac.in

Table 2: Oxidation and Reduction of the Acridone System

| Transformation | Reagent(s) | Product | Reference |

| Reduction | Zinc Dust | Acridine | ijddr.in |

| Reduction | Tin (Sn), HCl | Amino-acridone (from Nitro-acridone) | ijddr.in |

| Oxidation | Chromic Acid | 10,10′-Biacridonyl | ijddr.in |

Transformations Involving the N-10 Pentyl Substituent

The N-pentyl group provides a site for transformations that leave the aromatic core intact, allowing for the synthesis of a wide array of derivatives.

Direct functionalization of the unactivated C-H bonds of the N-pentyl chain is challenging. Most synthetic strategies introduce functionality by starting with a pre-functionalized alkylating agent during the initial N-alkylation of the parent acridone. derpharmachemica.comnih.gov

A common method involves a two-step process where acridone is first reacted with a bifunctional alkane, such as a 1,n-chlorobromoalkane. nih.gov This selectively attaches the alkyl chain to the nitrogen via displacement of the more reactive bromide. The terminal chloride can then be displaced by various nucleophiles, such as amines, to introduce new functional groups at the end of the chain. nih.gov For example, N-10-(n-chloroalkyl)-acridones can be reacted with diethylamine (B46881) in the presence of NaI to yield terminal alkylamino-substituted acridones. nih.gov Another approach involves introducing a terminal nitrate (B79036) ester group onto the alkyl chain by reacting an N-alkylated acridone bearing a terminal halide with silver nitrate. derpharmachemica.com

The N-C (pentyl) bond in 10-Pentyl-10H-acridin-9-one is generally stable under a wide range of reaction conditions, including those used for substitution on the aromatic core. nih.govrjpbcs.comtandfonline.com The synthesis of various acridone derivatives often proceeds without cleavage of this bond, highlighting its robustness. nih.govnih.gov

However, cleavage of C-N bonds in N-alkylated heterocyclic systems can be achieved under specific catalytic conditions. While direct evidence for the cleavage of the N-pentyl bond in this specific molecule is limited, studies on related systems provide insight. For example, methods for C-N bond cleavage in unstrained azacycles using a combination of Lewis acids and photoredox catalysis have been developed. nih.gov Additionally, amines can be converted into quaternary ammonium (B1175870) salts, which can then undergo C-N bond cleavage to form various C-X bonds. sioc-journal.cn In principle, quaternization of the N-10 nitrogen of this compound with a suitable reagent could render the N-pentyl group susceptible to nucleophilic displacement in an SN2-type reaction. sioc-journal.cn

Photochemical Reactivity and Phototransformations

The acridone scaffold is a well-known photoactive chromophore, and its derivatives are often highly fluorescent. rsc.org The photochemical behavior of this compound is primarily associated with the electronic transitions of the tricyclic system.

Upon absorption of UV or visible light, the molecule is promoted to an excited state. issuu.comdtic.mil From this excited state, it can undergo several processes:

Fluorescence: The molecule can relax to the ground state by emitting a photon, a process that is often highly efficient for acridone derivatives, leading to their use as fluorescent probes. rsc.org

Intersystem Crossing: The initial singlet excited state can convert to a triplet excited state. Acridone-based materials are known to exhibit thermally activated delayed fluorescence (TADF), where the molecule can return from the triplet state to the singlet state before fluorescing. rsc.org

Photochemical Reactions: The excited state molecule is more reactive than the ground state molecule. It can participate in various transformations, such as hydrogen abstraction or electron transfer reactions. kent.ac.uk Acridone-based compounds have been used as photoinitiators in polymerization reactions. kent.ac.uk The excited state can also lead to the generation of radical intermediates, which can then undergo further reactions. rsc.org For example, irradiation of certain photoreactive groups attached to a core structure can yield highly reactive species like carbenes that form covalent bonds with adjacent molecules, a principle used in photo-crosslinking. issuu.com

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents is primarily centered on the electrophilic nature of the carbonyl carbon at the C-9 position. This reactivity is a hallmark of ketone functionalities, which readily undergo nucleophilic addition reactions. wikipedia.orgyoutube.comlibretexts.org Organometallic compounds, such as Grignard and organolithium reagents, serve as potent sources of carbanion nucleophiles, facilitating the formation of new carbon-carbon bonds at the C-9 position of the acridone scaffold. These transformations are fundamental in synthetic organic chemistry for the elaboration of the acridone core, leading to the formation of tertiary alcohols which can serve as precursors to a variety of other derivatives.

The general mechanism for the reaction of an organometallic reagent with this compound involves the nucleophilic attack of the organometallic's carbanionic component on the C-9 carbonyl carbon. This initial step results in the formation of a tetrahedral intermediate, specifically a metal alkoxide. libretexts.org Subsequent aqueous or acidic workup protonates the alkoxide to yield the final tertiary alcohol product, a 9-substituted-9-hydroxy-10-pentyl-9,10-dihydroacridine.

Reactions with Grignard Reagents

Grignard reagents (RMgX) are widely utilized for the alkylation and arylation of ketones. masterorganicchemistry.comchemguide.co.uklibretexts.org In the context of this compound, the reaction with a Grignard reagent is expected to proceed smoothly in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly basic Grignard reagent by water. chemguide.co.uklibretexts.org The reaction produces a magnesium alkoxide intermediate, which upon hydrolysis, yields the corresponding 9-alkyl- or 9-aryl-9-hydroxy-10-pentyl-9,10-dihydroacridine.

An analogous transformation has been reported in the synthesis of 9,9-disubstituted 9,10-dihydroacridines, where an N-substituted precursor is treated with a Grignard reagent, leading to the formation of a tertiary alcohol intermediate. nih.gov Furthermore, the reaction of a 10-substituted acridin-9(10H)-one with a Grignard reagent has been documented as a viable method for the synthesis of 9-substituted acridine derivatives. rsc.org

Reactions with Organolithium Reagents

Organolithium reagents (RLi) are generally more reactive and basic than their Grignard counterparts. wikipedia.orgsaskoer.ca Their reaction with this compound follows a similar pathway of nucleophilic addition to the C-9 carbonyl. wikipedia.org The reaction is typically carried out in anhydrous, non-protic solvents. The initial product is a lithium alkoxide, which is subsequently hydrolyzed during workup to afford the 9-substituted-9-hydroxy-10-pentyl-9,10-dihydroacridine. wikipedia.org The higher reactivity of organolithium reagents can be advantageous in cases where the Grignard reagent is sluggish or when specific stereochemical outcomes are desired, although this often requires careful control of reaction conditions.

The following table summarizes the expected products from the reaction of this compound with various common organometallic reagents.

| Organometallic Reagent | Reagent Formula | Expected Product | Product Class |

| Methylmagnesium Bromide | CH₃MgBr | 9-Hydroxy-9-methyl-10-pentyl-9,10-dihydroacridine | Tertiary Alcohol |

| Ethylmagnesium Bromide | CH₃CH₂MgBr | 9-Ethyl-9-hydroxy-10-pentyl-9,10-dihydroacridine | Tertiary Alcohol |

| Phenylmagnesium Bromide | C₆H₅MgBr | 9-Hydroxy-9-phenyl-10-pentyl-9,10-dihydroacridine | Tertiary Alcohol |

| n-Butyllithium | n-BuLi | 9-Butyl-9-hydroxy-10-pentyl-9,10-dihydroacridine | Tertiary Alcohol |

| Phenyllithium | C₆H₅Li | 9-Hydroxy-9-phenyl-10-pentyl-9,10-dihydroacridine | Tertiary Alcohol |

These reactions are synthetically valuable as they provide a direct route to functionalize the C-9 position of the acridone ring system, opening pathways to novel derivatives with potential applications in materials science and medicinal chemistry.

Computational and Theoretical Studies on 10 Pentyl 10h Acridin 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods, ranging from semi-empirical to high-level ab initio and density functional theory, offer deep insights into the behavior of electrons within a molecule.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Historically, ab initio methods like Hartree-Fock (HF) and semi-empirical methods have been employed to study the electronic structure of acridine (B1665455) and its derivatives. While these methods have been foundational, they are often superseded by more accurate approaches. For instance, early studies on the acridine molecule, the structural precursor to acridone (B373769), utilized these techniques to approximate electronic transitions and vibrational spectra. However, it has been noted that ab initio Hartree-Fock methods can be less accurate for vibrational frequencies compared to other methods. nih.gov

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Electronic Properties (e.g., HOMO-LUMO)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized organic molecules due to its excellent balance of accuracy and computational cost. Numerous DFT studies on the acridone core and its derivatives provide a solid foundation for understanding 10-Pentyl-10H-acridin-9-one.

Geometry Optimization: DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G* or higher, have been shown to provide structural parameters for acridine and its derivatives that are in good agreement with experimental data. nih.gov For this compound, it is expected that the acridone core would remain largely planar, a characteristic feature of the parent molecule. The pentyl chain at the N-10 position would adopt a staggered conformation to minimize steric hindrance.

Energetics and Electronic Properties: A key aspect of DFT studies is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and electronic properties.

Studies on various acridone derivatives consistently show that the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. rsc.org In the case of this compound, the acridone core itself acts as the primary chromophore. The addition of the N-pentyl group, being a weak electron-donating group, is expected to have a modest effect on the electronic properties compared to the unsubstituted acridone. It is likely to slightly raise the HOMO energy level, which could lead to a minor reduction in the HOMO-LUMO gap.

A systematic computational study of acridine derivatives using DFT with the B3LYP functional has shown that acridone possesses a significant HOMO-LUMO energy gap, suggesting high stability. bnmv.ac.in This study also highlighted that acridone derivatives are more prone to accept electrons in their excited state. bnmv.ac.in

| Property | Representative Value for Acridone Core | Expected Influence of N-Pentyl Group |

| HOMO Energy | ~ -6.0 to -6.5 eV | Slight increase |

| LUMO Energy | ~ -1.5 to -2.0 eV | Minor change |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Slight decrease |

Note: The values in this table are representative and are based on DFT calculations of the parent acridone and similar derivatives. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Conformational Analysis and Dynamics of the N-10 Pentyl Chain

The N-10 pentyl chain of this compound introduces conformational flexibility to the otherwise rigid acridone core. The rotation around the C-C single bonds of the pentyl chain allows it to adopt various conformations. MD simulations would reveal the preferred conformations and the energy barriers between them.

In general, for N-alkyl chains attached to heterocyclic rings, an extended zigzag conformation is often the most stable in the absence of specific intramolecular interactions or solvent effects. beilstein-journals.org However, rotations can lead to more compact, gauche conformations. The flexibility of this chain can be important for the molecule's interaction with biological targets or its packing in the solid state.

Solvent Effects and Intermolecular Interactions

The environment surrounding a molecule can significantly influence its properties and behavior. MD simulations are particularly well-suited to explore these solvent effects. For this compound, the nonpolar pentyl chain would likely favor interactions with nonpolar solvents, while the polar acridone core, with its carbonyl group, can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

Simulations in explicit solvent models, such as a box of water molecules, would allow for the study of the hydration shell around the molecule and how water molecules interact with different parts of the structure. Such studies on related N-substituted acridones have been performed to understand their interactions with biological macromolecules like DNA. tbzmed.ac.ir

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules.

TD-DFT calculations on the acridone core and its derivatives have been shown to accurately predict their absorption spectra. rsc.orgresearchgate.net For this compound, the main absorption bands in the UV-visible spectrum would be attributed to π-π* transitions within the acridone chromophore. The attachment of the pentyl group is not expected to cause a major shift in the absorption maxima compared to the parent N-alkylated acridones. rsc.org

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. These calculations can aid in the assignment of experimental spectra. For instance, the characteristic C=O stretching frequency of the acridone core would be readily identifiable. DFT calculations have been successfully used to investigate the vibrational spectra of acridine, demonstrating good agreement with experimental data after appropriate scaling. nih.gov

| Spectroscopic Property | Predicted Characteristic Feature |

| UV-Vis Absorption | Strong absorption bands in the UV-A and blue regions of the spectrum, characteristic of the acridone chromophore. |

| IR Absorption | A prominent peak corresponding to the C=O stretching vibration, typically in the range of 1600-1650 cm⁻¹. |

| ¹³C NMR Chemical Shifts | Distinct signals for the carbonyl carbon and the aromatic carbons of the acridone core, with the pentyl chain carbons appearing in the aliphatic region. |

| ¹H NMR Chemical Shifts | Aromatic protons of the acridone core would appear in the downfield region, while the protons of the pentyl chain would be in the upfield region. |

Note: The predicted spectroscopic features are based on general knowledge of the acridone core and N-alkyl substitution patterns.

Applications of 10 Pentyl 10h Acridin 9 One and Its Derivatives in Research

Fluorescent Probes and Imaging Agents in Biological Systems

The inherent fluorescence of the acridone (B373769) core makes its derivatives, including 10-Pentyl-10H-acridin-9-one, valuable tools for biological imaging. mdpi.comchemrxiv.org These compounds can be designed to act as small-molecule fluorescent probes that selectively detect and report on specific analytes within complex biological environments. nih.gov The principle behind their function often involves a chemical reaction between the probe and the target analyte, leading to a measurable change in the probe's fluorescent properties. nih.gov

Derivatives of 9(10H)-acridone have been developed as fluorescent probes for various biologically important species. For instance, a novel probe based on the 9(10H)acridone moiety was designed for nitric oxide (NO) sensing. This probe, 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone, reacts with NO in the presence of oxygen to form a triazole derivative, resulting in a fivefold increase in fluorescence intensity. nih.gov This property allows for the visualization of NO levels in living cells, such as Jurkat cells. nih.gov The development of such probes is crucial for understanding the diverse physiological and pathological roles of reactive chemical species. nih.gov

The versatility of the acridone scaffold allows for the synthesis of a wide array of fluorescent probes. For example, acridine (B1665455) orange is a well-known commercial DNA-intercalating dye. mdpi.com The planar structure of acridone derivatives enables them to interact with DNA, making them suitable for applications in cellular imaging and as potential G4 quadruplex stabilizers. researchgate.net The ability to modify the acridone structure, such as by introducing a pentyl group at the 10-position, can further refine the probe's properties, including its cellular uptake and localization.

| Probe Derivative Base | Target Analyte | Mechanism of Action | Application |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | Nitric Oxide (NO) | Reaction with NO to form a fluorescent triazole derivative. nih.gov | Imaging NO in living cells. nih.gov |

| Acridine Orange | DNA | Intercalation into the DNA structure. mdpi.com | Staining and visualizing nucleic acids. mdpi.com |

Chemical Biology Tools and Molecular Scaffolds

Beyond their use as imaging agents, this compound and its analogs serve as valuable chemical biology tools and molecular scaffolds for the development of new functional molecules.

Development of Chemiluminescent Labels and Indicators

Acridinium (B8443388) esters, which are derivatives of the acridine core, are renowned for their chemiluminescent properties and are widely used in immunoassays. niscpr.res.in These compounds, upon reaction with an oxidant like hydrogen peroxide, produce light, enabling highly sensitive detection of various biomolecules. cardiff.ac.uk Phenyl acridine-9-carboxylates are key precursors for these chemiluminescent labels. niscpr.res.in The synthesis of bromoalkyl acridine-9-carboxylates has been explored to create new chemiluminogens with potential applications in medical diagnostics. niscpr.res.in

The stability and chemiluminescent properties of acridinium esters are influenced by the substituents on the acridine ring and the leaving group. nih.govresearchgate.net For example, the introduction of electron-withdrawing groups can significantly enhance the chemiluminescence intensity. researchgate.net The pentyl group at the 10-position of this compound can influence the solubility and reactivity of the resulting acridinium esters, potentially impacting their performance as chemiluminescent labels.

Utility as a Versatile Pharmacological Scaffold in Pre-Clinical Drug Discovery

The acridine scaffold is considered a "privileged structure" in drug discovery due to the wide range of biological activities exhibited by its derivatives. mdpi.com These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The planar nature of the acridine ring allows for intercalation into DNA and RNA, making it a target for the development of anticancer agents. mdpi.comresearchgate.net

The 9,10-dihydroacridine (B10567) scaffold, a related structure, has been investigated for the development of new antibacterial agents. nih.gov Derivatives of this scaffold have shown potent activity against drug-resistant bacteria by disrupting bacterial cell division. nih.gov The modification of the acridine core, including N-substitution at the 10-position with groups like pentyl, is a key strategy in medicinal chemistry to optimize the pharmacological properties of these compounds. nih.govbiosolveit.deethernet.edu.et For instance, a series of 10-substituted hydroxy-10H-acridin-9-ones were synthesized and evaluated as potential antipsoriatic agents, with the N-substituent playing a crucial role in their antiproliferative activity. nih.gov

Industrial Applications (e.g., Dyes, Luminescent Materials)

The unique photophysical properties of acridone derivatives make them suitable for various industrial applications, particularly as dyes and luminescent materials. rsc.org Their strong fluorescence and chemical stability are desirable characteristics for these applications. researchgate.net

A novel thermally activated delayed fluorescence (TADF) compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, was designed using the acridin-9(10H)-one core as an acceptor. rsc.org This material exhibited excellent performance in organic light-emitting diodes (OLEDs), demonstrating high efficiency and a low turn-on voltage. rsc.org The substitution at the 10-position, in this case with a phenyl group, is critical for tuning the electronic and photophysical properties of the material. The use of a pentyl group in this compound would similarly influence its properties for potential use in luminescent materials. Acridine derivatives are also utilized in the dye industry. researchgate.net

| Application Area | Example Derivative/Concept | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | Thermally Activated Delayed Fluorescence (TADF). rsc.org |

| Dyes | General Acridine Derivatives | Strong absorption and fluorescence. researchgate.net |

Future Research Directions and Unexplored Avenues for 10 Pentyl 10h Acridin 9 One

Design and Synthesis of Novel Analogues with Targeted Structural Modifications

The therapeutic potential of 10-Pentyl-10H-acridin-9-one can be significantly enhanced through the rational design and synthesis of novel analogues. Future work should focus on systematic structural modifications to improve target affinity, selectivity, and drug-like properties. Key strategies include modifying the N-10 alkyl chain, functionalizing the acridone (B373769) core, and creating hybrid molecules.

Modifications to the N-10 pentyl chain could involve altering its length, introducing branching, or incorporating cyclic moieties to probe the steric and hydrophobic requirements of target binding sites. openmedicinalchemistryjournal.com For instance, studies on similar N-substituted acridones have shown that the nature and length of the N-10 alkyl chain can significantly influence biological activity, such as chemosensitizing properties in malaria research. openmedicinalchemistryjournal.com

Functionalization of the acridone aromatic core at positions 2, 7, or others offers another avenue for optimization. rsc.org Introducing electron-donating or electron-withdrawing groups, or moieties capable of specific interactions like hydrogen bonding, can modulate the electronic properties and binding capabilities of the molecule. rsc.org For example, the synthesis of acridone-1,2,3-triazole hybrids has been explored to create inhibitors of specific enzymes. rsc.org

Furthermore, the creation of hybrid or "gemini" compounds, where the this compound scaffold is linked to another pharmacophore, could lead to multi-target agents or compounds with novel mechanisms of action. mdpi.comijpsjournal.com This approach has been successful in developing potent antimalarial agents by combining the acridine (B1665455) core with other active moieties. mdpi.com

| Modification Strategy | Rationale / Goal | Example from Acridone/Acridine Class |

| N-10 Alkyl Chain Variation | Modulate lipophilicity, steric fit, and target interaction. | Synthesis of 10-N-substituted acridinones with varying alkyl chains to enhance chemosensitization. openmedicinalchemistryjournal.com |

| Acridone Core Functionalization | Alter electronic properties, improve solubility, and introduce specific target interactions. | Introduction of haloalkoxy groups to the acridone core resulted in potent antiplasmodial activity. openmedicinalchemistryjournal.com |

| Hybrid Molecule Synthesis | Create multi-target agents or compounds with novel mechanisms. | Development of acridine-cinnamoyl hybrids with activity against both blood and liver stages of malaria. mdpi.com |

| "Click Chemistry" for Triazole Conjugates | Efficiently generate a library of diverse analogues for screening. | Use of click chemistry to prepare triazole-linked acridine compounds with selectivity for human telomeric quadruplexes. acs.orgresearchgate.net |

Advanced Spectroscopic and Biophysical Characterization Techniques

To fully understand the therapeutic potential of this compound and its future analogues, it is crucial to employ a suite of advanced spectroscopic and biophysical techniques. These methods can provide detailed insights into the compound's structure, its interactions with biological macromolecules, and the thermodynamic and kinetic parameters of these interactions.

High-resolution structural methods such as X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the precise three-dimensional structure of the compound and its complexes with targets like proteins or nucleic acids. researchgate.netnih.govmostwiedzy.pl For example, NMR has been used to analyze the interaction of unsymmetrical bisacridine derivatives with G-quadruplex DNA structures. mostwiedzy.pl

Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinity (Kd), stoichiometry, and the thermodynamics of interaction (enthalpy and entropy changes). bohrium.comscirp.org ITC, for instance, has been used to determine the thermodynamic parameters of interactions between various ligands and bovine serum albumin. scirp.org

Spectroscopic methods such as circular dichroism (CD) and fluorescence spectroscopy are invaluable for studying conformational changes in both the compound and its biological target upon binding. nih.govtandfonline.com CD can reveal changes in the secondary structure of proteins or the topology of DNA, while fluorescence-based assays, like the fluorescent intercalator displacement (FID) assay, can be used to assess binding affinity and selectivity for nucleic acid structures. nih.govbohrium.com

| Technique | Information Gained | Application Example for Acridine/Acridone Class |

| X-ray Crystallography | High-resolution 3D structure of the compound and its target complexes. | Solving the crystal structure of a G-quadruplex/NDI complex to reveal binding modes. bohrium.com |

| NMR Spectroscopy | Solution-state structure, dynamics, and mapping of interaction sites. | Analyzing the protonation states and self-association of bisacridine derivatives. mostwiedzy.pl |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Characterizing the thermodynamic profile of ligand-BSA interactions. scirp.org |

| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff) and binding affinity (Kd). | Studying the interactions of naphthalene (B1677914) diimides (NDIs) with G-quadruplex structures. bohrium.com |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in macromolecules (proteins, DNA) upon ligand binding. | Observing conformational changes in G-quadruplex and duplex DNA upon interaction with ligands. nih.govbohrium.com |

| Fluorescence Spectroscopy | Binding constants, mechanism of quenching, and proximity using FRET. | Assessing the interaction of acridone derivatives with DNA and G-quadruplexes. nih.govrsc.org |

Deeper Mechanistic Investigations at the Molecular and Cellular Levels (in vitro)

While initial studies may identify a compound's biological activity, future research must focus on elucidating its precise mechanism of action at both the molecular and cellular levels. For this compound and its analogues, this involves identifying direct molecular targets and characterizing the downstream cellular consequences of their modulation.

In vitro enzyme inhibition assays are fundamental for determining if the compounds directly affect the activity of specific enzymes, such as kinases, topoisomerases, or telomerase, which are common targets for acridine-based molecules. nih.govmdpi.com For example, N¹⁰-substituted acridone derivatives have been tested for their ability to inhibit AKT kinase. nih.gov

Cell-based assays are critical for understanding the compound's effects in a more biologically relevant context. Techniques like flow cytometry can be used to analyze the effects on the cell cycle and to determine if the compound induces apoptosis or other forms of cell death. clockss.org Western blotting and quantitative ELISA can then be used to measure changes in the levels and post-translational modifications (e.g., phosphorylation) of key proteins within signaling pathways. nih.gov For instance, ELISA has been used to confirm that an acridone derivative inhibited cell proliferation by suppressing the activation of p-AKT Ser⁴⁷³. nih.gov

Further investigation into the compound's interaction with nucleic acids is also warranted, given the known DNA-intercalating properties of the acridine scaffold. clockss.orgfrontiersin.org Assays to evaluate DNA binding, intercalation, and the ability to stabilize non-canonical structures like G-quadruplexes will be informative. nih.gov

| Assay Type | Objective | Specific Techniques |

| Enzyme Inhibition Assays | To identify and characterize direct enzymatic targets. | In vitro kinase assays, topoisomerase activity assays, telomerase activity assays. nih.gov |

| Cell Viability/Proliferation | To determine the cytotoxic or cytostatic effects on cancer cell lines. | MTT assay, SRB assay. nih.gov |

| Cell Cycle & Apoptosis Analysis | To understand the mechanism of cell growth inhibition and death. | Flow cytometry (e.g., propidium (B1200493) iodide staining), Annexin V/PI staining. clockss.org |

| Protein Expression & Signaling | To investigate effects on specific cellular pathways. | Western blotting, ELISA, immunofluorescence microscopy. nih.gov |

| DNA Interaction Studies | To assess binding to and potential damage of nucleic acids. | DNA binding assays (UV-Vis, fluorescence), G-quadruplex stabilization assays (FID, CD). nih.gov |

Predictive Computational Chemistry for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these methods can guide the rational design of new analogues, predict their biological activity, and provide insights into their binding mechanisms, thereby reducing the need for extensive and costly synthesis and screening.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound and its derivatives within the active site of a target protein. frontiersin.orgnih.gov This information is crucial for understanding structure-activity relationships (SAR) and for designing modifications that enhance binding affinity and selectivity. Docking studies have been successfully used to analyze the binding modes of acridone derivatives against targets like P-glycoprotein and AKT kinase. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A robust QSAR model can predict the activity of unsynthesized analogues, helping to prioritize which compounds to synthesize. nih.gov 2D and 3D-QSAR models have been developed for various heterocyclic scaffolds to guide the design of more potent anticancer agents. mdpi.comnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, assessing its stability and characterizing the key interactions over time. nih.gov MD simulations can reveal conformational changes and the role of solvent molecules, offering a more realistic picture of the binding event than static docking poses. nih.gov

| Computational Method | Purpose | Potential Application for this compound |

| Molecular Docking | Predict binding modes and affinities of ligands to a target receptor. | Identify key interactions with a target kinase to guide the design of more potent inhibitors. nih.govfrontiersin.org |

| QSAR | Develop predictive models for biological activity based on chemical structure. | Predict the cytotoxicity of new analogues before synthesis, prioritizing lead candidates. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the ligand-receptor complex. | Assess the stability of the compound's binding to a G-quadruplex DNA structure. nih.gov |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Evaluate the drug-likeness of designed analogues to filter out compounds with poor pharmacokinetic profiles. nih.gov |

| DFT Calculations | Analyze electronic properties (HOMO, LUMO), reactivity, and spectroscopic properties. | Correlate electronic structure with experimental observations like redox potentials and spectroscopic shifts. rsc.orgbnmv.ac.in |

Exploration of New Biological Targets and Therapeutic Modalities (in vitro)

While initial research may have focused on a specific biological activity, the versatile acridone scaffold suggests that this compound and its future derivatives may have potential against a range of other diseases. A key future direction is the systematic exploration of new biological targets and therapeutic applications through in vitro screening.

High-throughput screening (HTS) of this compound and a library of its analogues against diverse panels of biological targets can uncover unexpected activities. This could include panels of kinases, proteases, or G-protein coupled receptors (GPCRs). Public databases like ChEMBL can be used to identify potential new targets by looking at the activity profiles of structurally similar compounds. youtube.com

Given the established activities of various acridine and acridone derivatives, several therapeutic areas warrant investigation:

Antiviral Activity: Acridine derivatives have been reported to possess antiviral properties. mdpi.com Screening against a panel of viruses could identify new leads for antiviral drug development.

Neurodegenerative Diseases: Some acridine compounds have been investigated for their potential in managing Alzheimer's disease, for instance by inhibiting cholinesterases. researchgate.net

Anti-parasitic Activity: The acridine core is a well-known anti-parasitic pharmacophore, most famously in antimalarials. openmedicinalchemistryjournal.commdpi.com Testing against parasites like Plasmodium falciparum, Leishmania, or Trypanosoma is a logical next step.

Modulation of Drug Resistance: Acridones have shown promise in overcoming multidrug resistance (MDR) in cancer cells, potentially by inhibiting efflux pumps like P-glycoprotein. frontiersin.org This chemosensitizing ability could be a valuable therapeutic strategy in combination with existing chemotherapeutics.

| Potential Therapeutic Area | Rationale / Known Acridone/Acridine Activity | Potential In Vitro Targets/Assays |

| Oncology | Inhibition of topoisomerases, kinases (AKT), telomerase; stabilization of G-quadruplexes. nih.govnih.gov | Kinase inhibition panels, cell viability in diverse cancer lines (e.g., glioma, melanoma). mdpi.comfrontiersin.org |

| Infectious Diseases (Antiparasitic) | Antimalarial activity via heme polymerization inhibition or other mechanisms. openmedicinalchemistryjournal.com | In vitro culture assays against Plasmodium falciparum (CQ-sensitive and resistant strains). openmedicinalchemistryjournal.com |

| Infectious Diseases (Antiviral) | Known antiviral properties of the acridine scaffold. mdpi.com | Viral replication assays, enzyme inhibition assays (e.g., protease, polymerase). |

| Neurodegenerative Diseases | Inhibition of cholinesterases (AChE, BChE). researchgate.net | Acetylcholinesterase/Butyrylcholinesterase inhibition assays. |

| Multidrug Resistance (MDR) | Inhibition of efflux pumps like P-glycoprotein (P-gp). frontiersin.org | Efflux pump inhibition assays (e.g., rhodamine 123 accumulation), chemosensitization assays with known drugs. frontiersin.org |

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of a new generation of innovative medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.